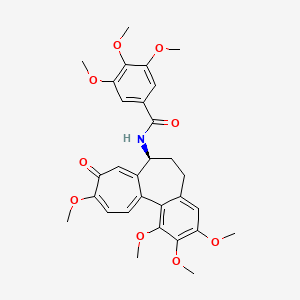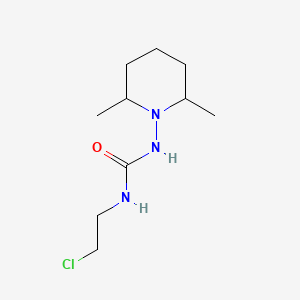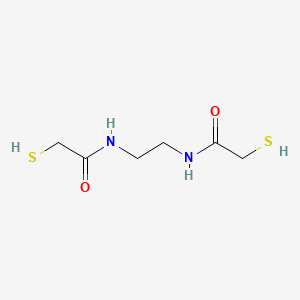
2,5-Diallylhexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diallylhexanedioic acid: is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two allyl groups attached to the hexanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diallylhexanedioic acid typically involves the reaction of hexanedioic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,5-Diallylhexanedioic acid can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The allyl groups can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of carboxylic acids.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexanediol derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,5-Diallylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Diallylhexanedioic acid involves its interaction with various molecular targets. The allyl groups can undergo reactions that modify the compound’s structure, leading to different biological or chemical activities. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in different environments.
類似化合物との比較
Adipic acid (hexanedioic acid): A simpler dicarboxylic acid without allyl groups.
2,5-Furandicarboxylic acid: Another dicarboxylic acid with different substituents.
Uniqueness: 2,5-Diallylhexanedioic acid is unique due to the presence of allyl groups, which provide additional reactivity and potential for functionalization compared to simpler dicarboxylic acids like adipic acid. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
6339-65-7 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
2,5-bis(prop-2-enyl)hexanedioic acid |
InChI |
InChI=1S/C12H18O4/c1-3-5-9(11(13)14)7-8-10(6-4-2)12(15)16/h3-4,9-10H,1-2,5-8H2,(H,13,14)(H,15,16) |
InChIキー |
KZTBFOMSRKKQIK-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CCC(CC=C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
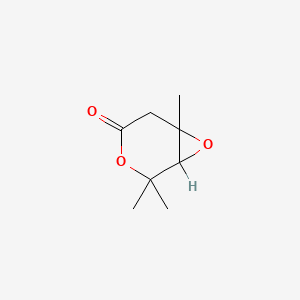
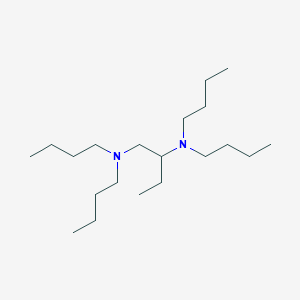

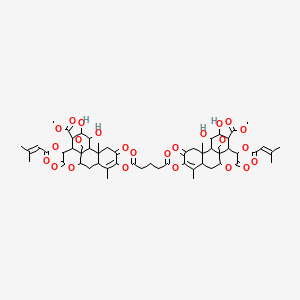
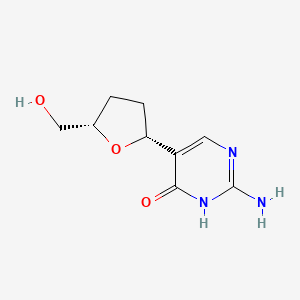
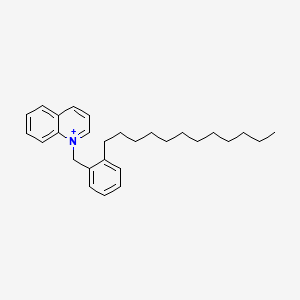
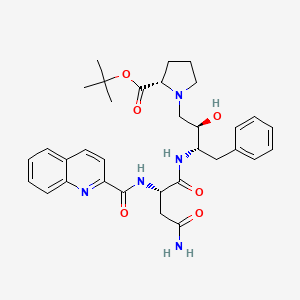

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
